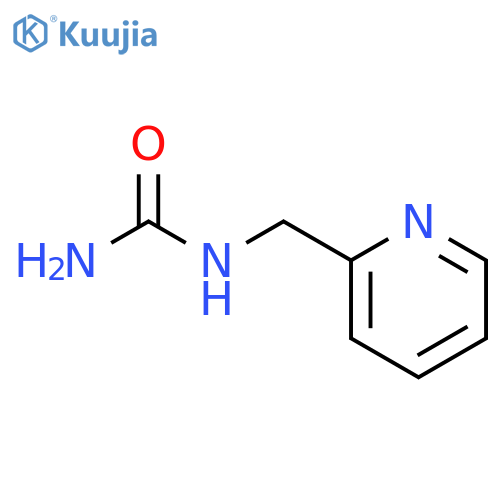Cas no 36226-31-0 ((pyridin-2-yl)methylurea)

(pyridin-2-yl)methylurea structure
商品名:(pyridin-2-yl)methylurea
(pyridin-2-yl)methylurea 化学的及び物理的性質
名前と識別子
-
- 1-(pyridin-2-ylmethyl)urea
- (pyridin-2-yl)methylurea
- STK768623
- Z198194794
- (pyridin-2-ylmethyl)urea
- SR-01000539251-1
- HMS1661I06
- LBA22631
- SR-01000539251
- Oprea1_544842
- F1967-1592
- N-(2-pyridylmethyl)urea
- [(pyridin-2-yl)methyl]urea
- CS-0248586
- N-(2-pyridinylmethyl)urea
- SCHEMBL357801
- AKOS000150697
- 36226-31-0
- pyridin-2-ylmethylurea
- 9M-036
- MFCD00276112
- N-(pyridin-2-ylmethyl)urea
- EN300-40360
- CCG-49997
- SR-01000539251-2
- G42506
-
- MDL: MFCD00276112
- インチ: InChI=1S/C7H9N3O/c8-7(11)10-5-6-3-1-2-4-9-6/h1-4H,5H2,(H3,8,10,11)
- InChIKey: UAQLROVGGYZQRC-UHFFFAOYSA-N
- ほほえんだ: NC(NCC1=CC=CC=N1)=O
計算された属性
- せいみつぶんしりょう: 151.074561919Da
- どういたいしつりょう: 151.074561919Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68Ų
- 疎水性パラメータ計算基準値(XlogP): -0.6
(pyridin-2-yl)methylurea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1967-1592-0.25g |
[(pyridin-2-yl)methyl]urea |
36226-31-0 | 95%+ | 0.25g |
$239.0 | 2023-09-06 | |
| Life Chemicals | F1967-1592-0.5g |
[(pyridin-2-yl)methyl]urea |
36226-31-0 | 95%+ | 0.5g |
$252.0 | 2023-09-06 | |
| Enamine | EN300-40360-0.1g |
[(pyridin-2-yl)methyl]urea |
36226-31-0 | 95% | 0.1g |
$125.0 | 2023-04-30 | |
| Enamine | EN300-40360-10.0g |
[(pyridin-2-yl)methyl]urea |
36226-31-0 | 95% | 10g |
$2700.0 | 2023-04-30 | |
| Life Chemicals | F1967-1592-1g |
[(pyridin-2-yl)methyl]urea |
36226-31-0 | 95%+ | 1g |
$266.0 | 2023-09-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319256-10g |
(Pyridin-2-ylmethyl)urea |
36226-31-0 | 95% | 10g |
¥30092.00 | 2024-05-16 | |
| abcr | AB343499-500 mg |
N-(2-Pyridinylmethyl)urea; . |
36226-31-0 | 500 mg |
€315.00 | 2023-07-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319256-250mg |
(Pyridin-2-ylmethyl)urea |
36226-31-0 | 95% | 250mg |
¥2376.00 | 2024-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319256-1g |
(Pyridin-2-ylmethyl)urea |
36226-31-0 | 95% | 1g |
¥8067.00 | 2024-05-16 | |
| Enamine | EN300-40360-0.25g |
[(pyridin-2-yl)methyl]urea |
36226-31-0 | 95% | 0.25g |
$178.0 | 2023-04-30 |
(pyridin-2-yl)methylurea 関連文献
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280
-
5. Book reviews
36226-31-0 ((pyridin-2-yl)methylurea) 関連製品
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:36226-31-0)(pyridin-2-yl)methylurea

清らかである:99%
はかる:5g
価格 ($):963.0